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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzamide

Cat. No.: B176619 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-3-
nitrobenzamide, a key intermediate in various synthetic pathways. As a compound of interest

in medicinal chemistry and materials science, a thorough understanding of its structural

confirmation via modern analytical techniques is paramount. This document, authored from the

perspective of a Senior Application Scientist, offers not just the data, but the rationale behind

the expected spectral features, empowering researchers to confidently identify and

characterize this molecule.

While a comprehensive public database of the complete experimental spectra for 2-Chloro-3-
nitrobenzamide is not readily available, this guide synthesizes predicted data based on the

well-established principles of spectroscopy and by drawing parallels with structurally similar

compounds. The presented data and interpretations are grounded in authoritative sources and

provide a robust framework for the analysis of this and related molecules.

Molecular Structure and Key Features
2-Chloro-3-nitrobenzamide possesses a unique substitution pattern on the benzene ring that

gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro

and chloro groups, combined with the amide functionality, significantly influences the electronic

environment of the aromatic protons and carbons, as well as the vibrational modes and mass

spectrometric fragmentation.
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Caption: Molecular structure of 2-Chloro-3-nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For 2-Chloro-3-nitrobenzamide, both ¹H and ¹³C NMR will provide unambiguous

evidence for its constitution.

Proposed Experimental Protocol: NMR
A sample of 2-Chloro-3-nitrobenzamide (10-20 mg) would be dissolved in an appropriate

deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆), in a 5 mm NMR tube. Spectra would be acquired on a 400 MHz or higher field

spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).
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NMR Sample Preparation and Analysis Workflow

Dissolve 10-20 mg of
2-Chloro-3-nitrobenzamide

in deuterated solvent

Transfer solution
to 5 mm NMR tube

Acquire ¹H and ¹³C NMR spectra
on a >400 MHz spectrometer

Process data:
Fourier transform, phase correction,

and baseline correction

Analyze spectra:
Chemical shifts, coupling constants,

and integration

Click to download full resolution via product page

Caption: General experimental workflow for NMR analysis.

Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals

corresponding to the three protons on the benzene ring. The amide protons will likely appear as

a broad singlet, the chemical shift of which can be highly dependent on concentration and

solvent.
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Proton Assignment

Predicted Chemical

Shift (δ, ppm) in

DMSO-d₆

Predicted Multiplicity
Predicted Coupling

Constant (J, Hz)

H-6 8.2 - 8.4 Doublet of Doublets ~8.0, ~1.5

H-5 7.9 - 8.1 Triplet ~8.0

H-4 7.7 - 7.9 Doublet of Doublets ~8.0, ~1.5

-CONH₂ 7.5 - 8.0 (broad) Singlet -

Expert Interpretation:

The downfield chemical shifts of the aromatic protons are a direct consequence of the

deshielding effects of the electron-withdrawing nitro and chloro groups.

H-6 is expected to be the most deshielded proton due to its proximity to both the nitro group

and the amide carbonyl. It will appear as a doublet of doublets due to coupling with H-5

(ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 1.5 Hz).

H-5 will appear as a triplet due to coupling with its two ortho neighbors, H-4 and H-6 (J ≈ 8.0

Hz).

H-4 will be the most upfield of the aromatic protons and will appear as a doublet of doublets,

coupling with H-5 (ortho, J ≈ 8.0 Hz) and H-6 (meta, J ≈ 1.5 Hz).

The amide protons often exchange with trace amounts of water in the solvent, leading to a

broad signal. Their chemical shift can also be temperature-dependent.

This predicted pattern is consistent with spectroscopic data available for similar substituted

benzamides and nitroaromatic compounds.[1][2]

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one

for the amide carbonyl carbon.
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Carbon Assignment
Predicted Chemical Shift (δ, ppm) in DMSO-

d₆

C=O (Amide) 165 - 168

C-3 (C-NO₂) 148 - 151

C-1 (C-CONH₂) 135 - 138

C-2 (C-Cl) 132 - 135

C-5 130 - 133

C-6 128 - 131

C-4 124 - 127

Expert Interpretation:

The amide carbonyl carbon is expected to be the most downfield signal, which is

characteristic for this functional group.[3]

The carbons directly attached to the electron-withdrawing substituents (C-2 and C-3) will be

significantly deshielded. The carbon bearing the nitro group (C-3) is predicted to be the most

downfield of the aromatic carbons.

The quaternary carbon attached to the amide group (C-1) will also be deshielded.

The remaining aromatic carbons (C-4, C-5, C-6) will appear in the typical aromatic region,

with their precise chemical shifts influenced by the combined electronic effects of the

substituents. These predictions are based on established substituent effects in benzene

rings.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Chloro-3-nitrobenzamide will be characterized by strong

absorptions corresponding to the amide and nitro groups.
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Proposed Experimental Protocol: IR
The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or

Attenuated Total Reflectance (ATR) spectroscopy. For the KBr method, a small amount of the

sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the

solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a

range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Functional Group Vibrational Mode

Predicted Wavenumber

(cm⁻¹)

N-H (Amide)
Symmetric & Asymmetric

Stretch
3400 - 3200 (two bands)

C-H (Aromatic) Stretch 3100 - 3000

C=O (Amide I) Stretch 1680 - 1650

N-H (Amide II) Bend 1650 - 1620

C=C (Aromatic) Stretch 1600 - 1450

NO₂ Asymmetric Stretch 1550 - 1520

NO₂ Symmetric Stretch 1360 - 1330

C-N Stretch 1300 - 1200

C-Cl Stretch 800 - 600

Expert Interpretation:

The two distinct bands in the N-H stretching region are characteristic of a primary amide.[5]

The strong absorption for the amide C=O stretch (Amide I band) is one of the most

prominent features in the spectrum. Its position is influenced by conjugation with the

aromatic ring.

The N-H bend (Amide II band) is also a characteristic feature of amides.
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The two strong absorptions for the nitro group (asymmetric and symmetric stretches) are

definitive for this functional group.[6]

The presence of aromatic C=C stretching bands confirms the benzene ring.

The C-Cl stretching vibration will appear in the fingerprint region and provides evidence for

the chloro substituent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Proposed Experimental Protocol: MS
The mass spectrum would be obtained using an electron ionization (EI) source coupled with a

quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct

insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph

(GC).

Predicted Mass Spectrum Data
m/z Predicted Identity Notes

200/202 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for one chlorine atom.

184/186 [M-O]⁺
Loss of an oxygen atom from

the nitro group.

183/185 [M-OH]⁺

Loss of a hydroxyl radical,

likely from a rearranged

molecular ion.

154/156 [M-NO₂]⁺ Loss of the nitro group.

140/142 [M-CONH₂]⁺ Loss of the amide group.

111 [C₆H₄Cl]⁺ Chlorophenyl cation.
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Expert Interpretation:

The molecular ion peak at m/z 200 and 202 in an approximate 3:1 ratio is a definitive

indicator of a compound containing one chlorine atom. The nominal molecular weight of 2-
Chloro-3-nitrobenzamide is approximately 200.58 g/mol .[7]

Aromatic compounds often show a stable molecular ion.[8]

Fragmentation is expected to occur via the loss of the substituents. The loss of the nitro

group (a loss of 46 Da) to give a fragment at m/z 154/156 is a common pathway for

nitroaromatic compounds.

The loss of the amide group as a radical (a loss of 44 Da) to give a fragment at m/z 156/158,

or the loss of the carbamoyl radical (a loss of 43 Da) to give m/z 157/159 are also plausible

fragmentation pathways for benzamides.[8]

Further fragmentation of the resulting chlorobenzoyl cation or chlorophenyl cation would lead

to the smaller fragments observed in the spectrum.

Predicted Mass Spectrometry Fragmentation Pathway

[M]⁺
m/z 200/202

[M-NO₂]⁺
m/z 154/156

- NO₂

[M-CONH₂]⁺
m/z 156/158

- CONH₂

[C₆H₄Cl]⁺
m/z 111

- CO

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b176619?utm_src=pdf-body
https://www.benchchem.com/product/b176619?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitrobenzamide
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b176619?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Predicted major fragmentation pathway for 2-Chloro-3-nitrobenzamide.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust and reliable

framework for the structural confirmation of 2-Chloro-3-nitrobenzamide. The predicted ¹H

NMR, ¹³C NMR, IR, and MS data are based on well-established principles and data from

analogous compounds. Researchers and drug development professionals can use this guide

as a benchmark for their own experimental findings, ensuring the accurate identification and

quality control of this important chemical intermediate. The convergence of these spectroscopic

techniques offers a self-validating system for the unambiguous characterization of 2-Chloro-3-
nitrobenzamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b176619#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-nitrobenzamide
https://www.benchchem.com/product/b176619#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-nitrobenzamide
https://www.benchchem.com/product/b176619#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-nitrobenzamide
https://www.benchchem.com/product/b176619#spectroscopic-data-nmr-ir-ms-of-2-chloro-3-nitrobenzamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176619?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

